- A convergent approach to (-)-callystatin A based on local symmetry, Chemistry - A European Journal, 2012, 18(45), 14267-14271
Cas no 97514-97-1 (2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-)
97514-97-1 structure
Product Name:2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-
N.o CAS:97514-97-1
MF:C8H14OSi
MW:154.281663417816
CID:803434
Update Time:2025-08-05
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-
- TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL
- (E)-5-trimethylsilanylpent-2-en-4-yn-1-ol
- (E)-5-trimethylsilyl-2-penten-4-yn-1-ol
- (E)-5-trimethylsilyl-pent-2-en-4-yn-1-ol
- (2E)-5-(Trimethylsilyl)-2-penten-4-yn-1-ol (ACI)
- 2-Penten-4-yn-1-ol, 5-(trimethylsilyl)-, (E)- (ZCI)
- (E)-1-(Trimethylsilyl)-2-penten-4-yn-1-ol
-
- Inchi: 1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h4-5,9H,7H2,1-3H3/b5-4+
- Chave InChI: WKGUAYJZYDPJLJ-SNAWJCMRSA-N
- SMILES: C(/C=C/CO)#C[Si](C)(C)C
Propriedades Computadas
- Massa Exacta: 154.08100
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 2
- Complexidade: 174
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 1
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: none
Propriedades Experimentais
- PSA: 20.23000
- LogP: 1.41570
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Dados aduaneiros
- CÓDIGO SH:2931900090
- Dados aduaneiros:
中国海关编码:
2931900090概述:
2931900090. 其他有机-无机化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:6.5%. 普通关税:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12911-5g |
5-(trimethylsilyl)pent-2-en-4-yn-1-ol |
97514-97-1 | 95% | 5g |
$2750 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750837-1g |
(e)-5-(Trimethylsilyl)pent-2-en-4-yn-1-ol |
97514-97-1 | 98% | 1g |
¥2966.00 | 2024-04-23 |
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether , Hexane ; 1 h, -78 °C; 1 h, -78 °C → 0 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; 2 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 30 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Ruthenium-catalyzed alkene-alkyne coupling. Total synthesis of amphidinolide P, Journal of the American Chemical Society, 2005, 127(50), 17921-17937
Método de produção 3
Condições de reacção
1.1 Solvents: Acetic acid , Tetrahydrofuran , Water ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Referência
- Total Synthesis of Fostriecin: Via a Regio- and Stereoselective Polyene Hydration, Oxidation, and Hydroboration Sequence, Organic Letters, 2010, 12(17), 3752-3755
Método de produção 4
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 30 min, -78 °C; 30 min, -78 °C → rt
1.2 30 min, -78 °C; 30 min, -78 °C → rt
Referência
- Highly regioselective decarboxylative Claisen rearrangement reactions of diallyl 2-sulfonylmalonates, Tetrahedron Letters, 2007, 48(44), 7861-7864
Método de produção 5
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 - -10 °C; 15 min, -10 °C; -10 °C → -78 °C
1.2 -78 °C; 1 h, -78 °C → rt; 2 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; 1 h, rt
1.2 -78 °C; 1 h, -78 °C → rt; 2 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; 1 h, rt
Referência
- Short, Tin-Free Synthesis of All Three Inthomycins, Chemistry - A European Journal, 2018, 24(63), 16753-16756
Método de produção 6
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
- Synthesis of hydroxylated pyrrolidines by allenic cyclisation, Tetrahedron, 2016, 72(41), 6356-6362
Método de produção 7
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
Referência
- On the way to oligocyclopropanes via transformations on 1,6-substituted trans-endiinenes, 1999, , (20121004),
Método de produção 8
Condições de reacção
1.1 Catalysts: Ethylmagnesium bromide , (T-4)-[2,9-Bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-κN1,κN10]dic… Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt
1.3 Solvents: Ethyl acetate ; rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt
1.3 Solvents: Ethyl acetate ; rt
Referência
- Cobalt-Catalyzed E-Selective Cross-Dimerization of Terminal Alkynes: A Mechanism Involving Cobalt(0/II) Redox Cycles, Angewandte Chemie, 2020, 59(4), 1552-1556
Método de produção 9
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Benzene
Referência
- Stereocontrolled synthesis of naturally occurring polyacetylenes characterized by (E)-1-en-3-yne, (E)-1-ene-3,5-diyne, (1E,5E)-1,5-dien-3-yne, and (1E,7E)-1,7-diene-3,5-diyne moieties, Gazzetta Chimica Italiana, 1987, 117(8), 481-9
Método de produção 10
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation, Chemistry - A European Journal, 2022, 28(35),
Método de produção 11
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 1 h, -78 °C; 4 h, -78 °C → rt
1.2 Reagents: Methanol , Potassium sodium tartrate Solvents: Water ; 0 °C
1.2 Reagents: Methanol , Potassium sodium tartrate Solvents: Water ; 0 °C
Referência
- Catalytic Dicyanative [4 + 2] Cycloaddition Triggered by Cyanopalladation of Conjugated Enynes under Aerobic Conditions, Journal of the American Chemical Society, 2010, 132(13), 4522-4523
Método de produção 12
Condições de reacção
1.1 Reagents: Ethylmagnesium chloride Solvents: Tetrahydrofuran ; 0 °C
1.2 50 °C
1.3 Reagents: Silica
1.2 50 °C
1.3 Reagents: Silica
Referência
- Synthesis of methyl (5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoate, an analogue of 15R-Lipoxin A4, Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3223-3226
Método de produção 13
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; -78 °C; -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C
Referência
- Stereoselective Total Synthesis of Atractylodemayne A, a Conjugated 2(E),8(Z),10(E)-Triene-4,6-diyne, Organic Letters, 2016, 18(5), 1162-1165
Método de produção 14
Condições de reacção
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Referência
- Total and formal syntheses of fostriecin, Organic Chemistry Frontiers, 2020, 7(22), 3608-3615
Método de produção 15
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; -78 °C; 4 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C; -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C; -78 °C → rt
Referência
- Synthesis of isomeric polyacetylenes based on natural hydroxy matricaria esters, Tetrahedron, 2009, 65(40), 8418-8427
Método de produção 16
Condições de reacção
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 2 h, rt
Referência
- Synthesis and biological evaluation of C(13)/C(13')-bis-desmethyl-disorazole Z, ChemRxiv, 2022, , 1-16
Método de produção 17
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Referência
- The Decarboxylative Ireland-Claisen Rearrangement: Methodology Studies and Approaches to the Total Synthesis of (-)-Suaveoline, 2006, , (20140701),
Método de produção 18
Condições de reacção
1.1 Reagents: Ethyl bromide , Magnesium Solvents: Tetrahydrofuran
1.2 -
1.2 -
Referência
- Stereocontrolled total synthesis of lipoxins A, Journal of the American Chemical Society, 1985, 107(25), 7515-18
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Raw materials
- Chlorotrimethylsilane
- 2-Penten-4-yn-1-ol
- 2-Penten-4-yn-1-ol, (2E)-
- 2,4-Pentadiyn-1-ol, 5-(trimethylsilyl)-
- 2-Propen-1-ol, 3-iodo-, (2E)-
- 1-Iodo-2-(trimethylsilyl)acetylene
- ethynyltrimethylsilane
- Methyl 5-trimethylsilylpent-2-en-4-ynoate
- 2-Penten-4-ynoic acid, 5-(trimethylsilyl)-, ethyl ester, (2E)-
- Silane,[(3E)-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-penten-1-ynyl]trimethyl-
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Preparation Products
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Literatura Relacionada
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
97514-97-1 (2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente